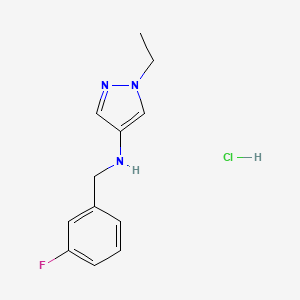
1,2-dipalMitoyl-sn-glycero-3-phospho-(1'-Myo-inositol) (aMMoniuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt): is a phospholipid compound that plays a crucial role in various biological processes. It is a derivative of phosphatidylinositol, a class of lipids that are integral components of cell membranes. This compound is known for its involvement in cell signaling and membrane dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with inositol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced bioreactors and purification systems to achieve high yields and purity. The process is optimized to maintain the structural integrity of the phospholipid while ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fatty acid chains, affecting the compound’s stability and function.
Reduction: Reduction reactions can modify the phosphate group, impacting its interaction with other molecules.
Substitution: Substitution reactions can occur at the inositol ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under specific pH and temperature conditions.
Major Products:
Applications De Recherche Scientifique
1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Plays a role in cell signaling pathways, particularly in the regulation of cellular processes such as growth, differentiation, and apoptosis.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of liposomes and other nanocarriers for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) involves its incorporation into cell membranes, where it participates in signaling pathways. The compound interacts with specific molecular targets, such as protein kinases and phosphatases, modulating their activity and influencing downstream signaling events. These interactions are crucial for maintaining cellular homeostasis and responding to external stimuli.
Comparaison Avec Des Composés Similaires
- 1,2-dipalMitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’-phosphate) (aMMoniuM salt)
- 1,2-dipalMitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt)
Comparison: 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) is unique due to its specific inositol phosphate group, which confers distinct signaling properties compared to other phospholipids. Its ability to participate in diverse cellular processes and its potential for targeted drug delivery make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C41H82NO13P |
|---|---|
Poids moléculaire |
828.1 g/mol |
Nom IUPAC |
azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 |
Clé InChI |
MRDHBHKPDFRCJQ-HUKLJVEISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)


![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)


![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)

![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
